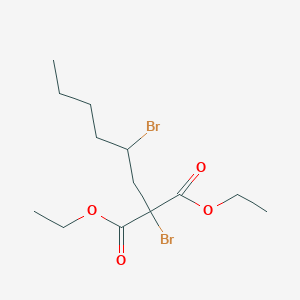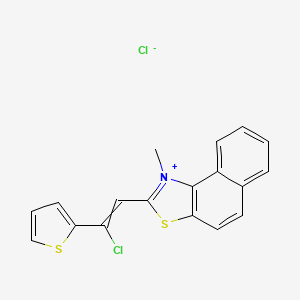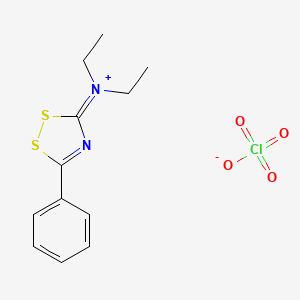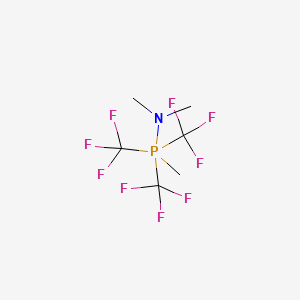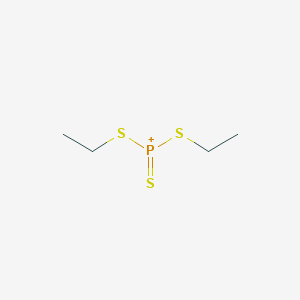![molecular formula C13H13IN2S B14495749 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione CAS No. 65533-99-5](/img/structure/B14495749.png)
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of azepinoquinazolines, which are characterized by a fused ring system containing nitrogen atoms. The presence of iodine and sulfur in its structure further enhances its reactivity and potential for diverse chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and thionyl chloride to form the corresponding sulfonamide anhydride.
Condensation Reaction: The sulfonamide anhydride is then condensed with caprolactam to yield the desired azepinoquinazoline compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Azides, nitriles.
科学研究应用
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a bronchodilator and anti-asthmatic agent has been explored, showing promising results in preclinical studies
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one: Lacks the iodine and thione groups, making it less reactive in certain chemical transformations.
6,7,8,9,10,12-Hexahydro-azepino[2,1-b]quinazolin-12-one: An analogue of vasicine with potent bronchodilatory and anti-asthmatic properties.
Uniqueness
2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione stands out due to the presence of both iodine and thione groups, which enhance its reactivity and potential for diverse chemical and biological applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
65533-99-5 |
|---|---|
分子式 |
C13H13IN2S |
分子量 |
356.23 g/mol |
IUPAC 名称 |
2-iodo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-12-thione |
InChI |
InChI=1S/C13H13IN2S/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2 |
InChI 键 |
XDWKTTSANTYKFD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=C(C=C(C=C3)I)C(=S)N2CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
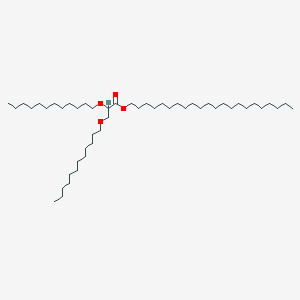
![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)



![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
